Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-
Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-
Brand Name:
Vulcanchem
CAS No.:
728030-80-6
VCID:
VC0509460
InChI:
InChI=1S/C16H15N3O2S/c1-10(2)21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-10H,1-2H3,(H,17,20)
SMILES:
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
Molecular Formula:
C16H15N3O2S
Molecular Weight:
313.4g/mol
Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-
CAS No.: 728030-80-6
Main Products
VCID: VC0509460
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4g/mol
CAS No. | 728030-80-6 |
---|---|
Product Name | Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)- |
Molecular Formula | C16H15N3O2S |
Molecular Weight | 313.4g/mol |
IUPAC Name | N-(2,1,3-benzothiadiazol-4-yl)-4-propan-2-yloxybenzamide |
Standard InChI | InChI=1S/C16H15N3O2S/c1-10(2)21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-10H,1-2H3,(H,17,20) |
Standard InChIKey | VVVXZOCEZQFQPD-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32 |
PubChem Compound | 1845799 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume